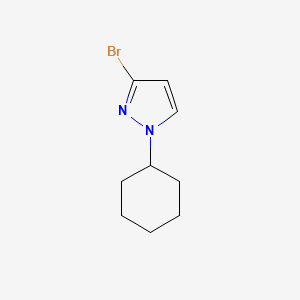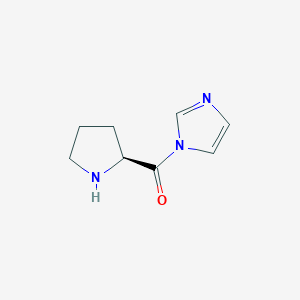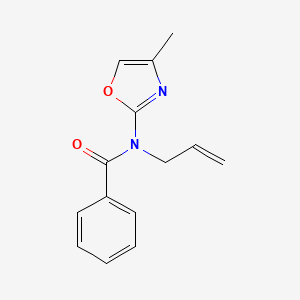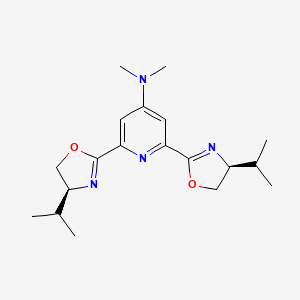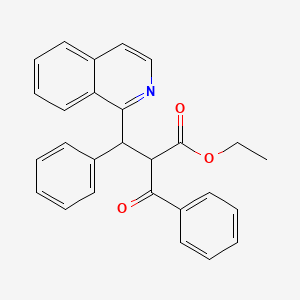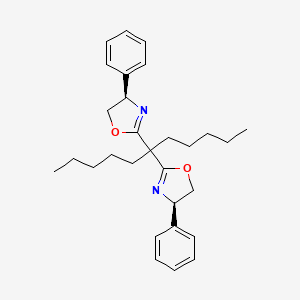
8-Mercaptoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Mercaptoquinoline 1-oxide is an organosulfur compound with the chemical formula C₉H₇NSO. It is a derivative of quinoline, substituted in the 8-position with a thiol group and an oxide group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline 1-oxide can be synthesized through several methods. One common route involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted to its diazo salt, followed by a substitution reaction with thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Mercaptoquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives.
Applications De Recherche Scientifique
8-Mercaptoquinoline 1-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-mercaptoquinoline 1-oxide involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins, which are essential for various biological processes. For example, the compound can inhibit the activity of zinc-dependent enzymes by binding to the zinc ion, thereby preventing the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: An analog of 8-mercaptoquinoline, known for its use as a chelating agent.
5-Fluoro-8-mercaptoquinoline: A derivative with enhanced acidic properties due to the presence of a fluorine atom.
Uniqueness: 8-Mercaptoquinoline 1-oxide is unique due to its dual functional groups (thiol and oxide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88144-87-0 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-oxidoquinolin-1-ium-8-thiol |
InChI |
InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H |
Clé InChI |
IHEJMCWEUDFJHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


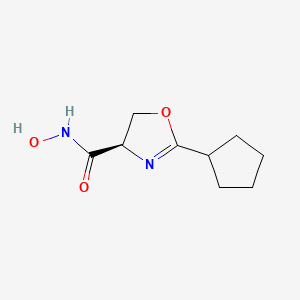
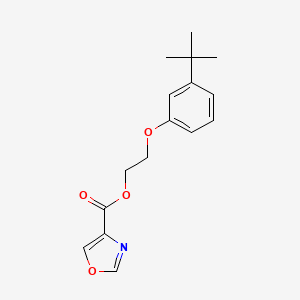
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
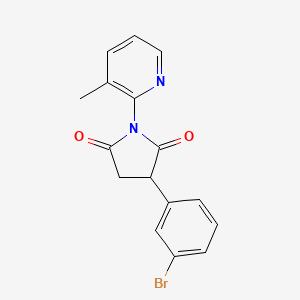
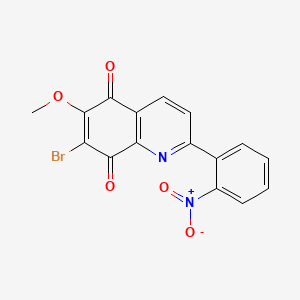
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
